N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
Description
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-propan-2-yl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9(2)15-13(16)11-5-3-7-12-10(11)6-4-8-14-12/h3,5,7,9,14H,4,6,8H2,1-2H3,(H,15,16) |
InChI Key |
DXKADNCPYJNZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include multiple steps of purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is part of the tetrahydroquinoline family, which is known for its broad spectrum of biological activities. The compound has been investigated for its potential in treating several conditions:
- Anticancer Activity : Research indicates that tetrahydroquinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that derivatives of tetrahydroquinolines showed promising activity against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells with IC50 values indicating effective inhibition . The structural modifications in these compounds can enhance their anticancer properties.
- Neurological Disorders : Tetrahydroquinoline derivatives have been explored for their neuroprotective effects. Some compounds are being evaluated for their potential to slow the progression of neurodegenerative diseases like Alzheimer's disease . The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.
- Antimicrobial Properties : The tetrahydroquinoline scaffold has shown activity against various pathogens. Compounds derived from this structure have been tested for their efficacy against bacterial infections and may serve as lead compounds in antibiotic development .
Synthetic Methods and Case Studies
The synthesis of this compound typically involves several advanced organic reactions. Recent literature highlights various synthetic approaches:
- Domino Reactions : These reactions allow for the efficient construction of complex tetrahydroquinoline structures in fewer steps. Studies have shown that such methods can yield high purity and yield rates (up to 98%) for tetrahydroquinolines . This efficiency is crucial for scaling up production for pharmaceutical applications.
- Bischler-Napieralski Cyclization : This classic method has been effectively used to synthesize tetrahydroquinoline derivatives. For example, a study showcased how this cyclization can lead to novel compounds with enhanced biological activities .
The following table summarizes the biological activities of this compound and its derivatives compared to other known compounds:
Mechanism of Action
The mechanism of action of N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs: Tetrahydroquinoline and Isoquinoline Derivatives
However, it incorporates a chlorobenzylidene substituent and an isoxazole ring, which significantly alters its electronic properties and reactivity. X-ray crystallography reveals a planar geometry stabilized by C–H⋯C interactions, with a dihedral angle of 1.25° between the benzylidene and isoquinoline rings .
Functional Analogs: Antimicrobial Carboxamides
N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted Quinoline-3-Carboxamides (e.g., compounds 6a-n) are quinoline-based carboxamides with demonstrated antimicrobial activity. These derivatives feature a triazine-aminophenyl group at the 3-position of the quinoline ring, enabling moderate to excellent activity against bacterial (e.g., E. coli) and fungal (e.g., C. albicans) strains .
Pharmacological Analogs: Oxadiazole Derivatives
5-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-propan-2-yl-1,3,4-oxadiazole-2-carboxamide (CAS: 1394839-64-5) is an oxadiazole-carboxamide hybrid with structural parallels to the target compound. Both share an isopropyl carboxamide group, but the oxadiazole derivative includes a fluorophenyl-isoxazole moiety linked to the oxadiazole ring. Such compounds are often explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier .
Research Implications and Limitations
The discontinued status of this compound limits experimental validation of its properties. However, comparisons with analogs highlight critical structure-activity relationships:
- Tetrahydroquinoline vs. tetrahydroisoquinoline cores influence planarity and steric interactions, as seen in crystallographic data .
- Heterocyclic diversity (e.g., oxadiazole, triazine) expands functional versatility but complicates synthesis .
Further research should prioritize synthesizing novel derivatives of the target compound, integrating lessons from antimicrobial and CNS-focused analogs to optimize bioactivity.
Biological Activity
N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (NIPTQC) is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of NIPTQC, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
NIPTQC has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | N-propan-2-yl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
| InChI Key | DXKADNCPYJNZER-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=C2CCCNC2=CC=C1 |
The biological activity of NIPTQC is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects through:
- Binding to Enzymes or Receptors : NIPTQC can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
- Inhibition of NF-κB Pathway : Studies indicate that tetrahydroquinoline derivatives can inhibit LPS-induced NF-κB transcriptional activity, which is crucial in inflammation and cancer progression .
Anticancer Activity
Research has demonstrated that NIPTQC exhibits significant cytotoxic effects against various human cancer cell lines. In vitro studies have shown that:
- IC50 Values : Compounds related to NIPTQC have displayed IC50 values as low as 0.70 ± 0.071 μM against cancer cell lines such as MDA-MB-231 and PC-3 .
- Mechanism : The anticancer properties are linked to the inhibition of NF-κB transcriptional activity, which plays a role in cell proliferation and survival .
Antimicrobial Properties
NIPTQC has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies suggest that tetrahydroquinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi .
- Potential Applications : The compound's structure allows for modifications that could enhance its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The effectiveness of NIPTQC can be influenced by structural modifications:
- Substituent Effects : The introduction of different substituents on the tetrahydroquinoline scaffold significantly affects biological activity. For example, electron-withdrawing groups have been shown to enhance inhibitory effects on NF-κB .
- Positioning of Substituents : The position of substituents on the aromatic ring is critical for maintaining potent activity .
Study 1: Inhibition of NF-κB Activity
A study synthesized a series of tetrahydroquinoline derivatives and evaluated their effects on NF-κB transcriptional activity. Among these, certain derivatives exhibited over 50 times the potency compared to standard inhibitors . This highlights the potential for developing new therapeutic agents based on NIPTQC.
Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation, compounds derived from NIPTQC were tested against multiple human cancer cell lines. The results indicated strong cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics . This positions NIPTQC as a promising candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, and how are impurities minimized during synthesis?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Coupling reactions : Amide bond formation between 1,2,3,4-tetrahydroquinoline-5-carboxylic acid and isopropylamine using coupling agents like HATU or EDC/HOBt .
- Cyclization : Acid-catalyzed or thermal cyclization to stabilize the tetrahydroquinoline core.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel) to isolate the product, with impurities (e.g., unreacted intermediates) monitored via LC-MS .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the isopropyl group (δ ~1.0–1.2 ppm for methyl protons) and carboxamide linkage (δ ~6.5–8.0 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C13H18N2O, MW: 218.3) and isotopic patterns .
- HPLC-PDA : Purity assessment (>95%) and detection of co-eluting contaminants .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer :
- Solubility Profiling : Systematic studies in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–40°C).
- Contradiction Analysis : Discrepancies may arise from crystallinity variations (amorphous vs. crystalline forms) or solvent purity. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify residual solvents .
Q. How can the regioselectivity of alkylation or functionalization reactions on the tetrahydroquinoline core be predicted or controlled?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution to identify reactive sites (e.g., C-6 vs. C-7 positions) .
- Experimental Validation : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd) to steer regioselectivity. Monitor outcomes via LC-MS and 2D NMR .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (pH 1–13, 37°C) to assess hydrolysis of the carboxamide bond.
- Oxidative stress (H2O2) to detect quinoline ring oxidation.
- Analytical Tools : HPLC-MS identifies degradation products (e.g., quinoline-5-carboxylic acid), while accelerated stability chambers simulate long-term storage .
Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Assay Optimization : Standardize buffer conditions (ionic strength, cofactors) and enzyme sources (recombinant vs. tissue-extracted).
- Data Normalization : Use positive controls (e.g., known inhibitors) and statistical methods (e.g., Z’-factor) to validate assay robustness. Conflicting IC50 values may arise from allosteric modulation or assay interference (e.g., compound aggregation) .
Methodological and Data Analysis Questions
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Software like SwissADME or ADMETLab estimates:
- Lipophilicity (LogP ~2.5–3.0) via fragment-based methods.
- Blood-brain barrier permeability (low, due to carboxamide polarity).
- Validation : Compare predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound targeting specific biological receptors?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in:
- Isopropyl group : Replace with cyclopropyl or tert-butyl to probe steric effects.
- Tetrahydroquinoline ring : Introduce substituents (e.g., halogens, methoxy) at C-6/C-7.
- Biological Testing : Use radioligand binding assays or fluorescence polarization for receptor affinity quantification. SAR trends are analyzed via multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
